molecular formula C9H12N2O8 B12908833 2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid

2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid

Cat. No.: B12908833
M. Wt: 276.20 g/mol
InChI Key: KMIRHLLBPRWVAU-UHFFFAOYSA-N
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Description

2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid is a bicyclic oxazolidine derivative featuring two interconnected oxazolidine rings. The compound contains a central carbonate ester bridge linking a 3-carboxyoxazolidin-5-yl group to a second oxazolidine ring substituted with a carboxylic acid moiety.

Properties

Molecular Formula

C9H12N2O8

Molecular Weight

276.20 g/mol

IUPAC Name

2-[(3-carboxy-1,3-oxazolidin-5-yl)oxycarbonyl]-1,3-oxazolidine-3-carboxylic acid

InChI

InChI=1S/C9H12N2O8/c12-7(6-11(9(15)16)1-2-17-6)19-5-3-10(4-18-5)8(13)14/h5-6H,1-4H2,(H,13,14)(H,15,16)

InChI Key

KMIRHLLBPRWVAU-UHFFFAOYSA-N

Canonical SMILES

C1COC(N1C(=O)O)C(=O)OC2CN(CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid typically involves multicomponent reactions of 1,2-amino alcohols. These reactions can be categorized into three main strategies:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be scaled up for industrial applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Oxazolidinones, including derivatives like 2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid, are known for their antimicrobial properties. They have been explored as potential antibiotics, particularly against resistant strains of bacteria. The oxazolidine structure allows for the modulation of activity through various substitutions, enhancing efficacy against pathogens such as Staphylococcus aureus and Enterococcus faecium .

Chiral Auxiliaries in Synthesis
In synthetic organic chemistry, this compound can serve as a chiral auxiliary in asymmetric synthesis. The oxazolidinone ring system provides a platform for the stereoselective synthesis of various compounds, facilitating the production of enantiomerically pure substances. This is particularly useful in the pharmaceutical industry where the chirality of compounds can significantly affect their biological activity .

Materials Science

Foldamers and Supramolecular Chemistry
Oxazolidinones have been incorporated into foldamer structures, which are designed to self-organize into specific secondary structures such as helices and sheets. This property is exploited in materials science to create supramolecular materials with desired mechanical and thermal properties. The introduction of carboxylic acid groups enhances hydrogen bonding interactions, leading to increased stability and functionality in these materials .

Polymer Chemistry
The incorporation of oxazolidine derivatives into polymer matrices has been investigated for the development of novel biomaterials. These materials can exhibit improved biocompatibility and mechanical properties, making them suitable for applications in drug delivery systems and tissue engineering .

Synthetic Organic Chemistry

Synthesis of Complex Molecules
The compound's unique structure allows it to participate in various chemical reactions that facilitate the synthesis of complex organic molecules. For instance, it can be used in cycloaddition reactions or as a precursor for the synthesis of other heterocycles. Its ability to stabilize reactive intermediates makes it a valuable tool in synthetic pathways .

Case Studies

  • Antibiotic Development
    A study focused on synthesizing new oxazolidinone derivatives highlighted the activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The research demonstrated that modifications to the carboxylic acid moiety could enhance antibacterial potency while reducing cytotoxicity .
  • Material Properties Enhancement
    Research on foldamers derived from oxazolidinones showed that introducing this compound into polymer blends resulted in materials with enhanced thermal stability and mechanical strength. These findings suggest potential applications in creating robust materials for biomedical devices .

Mechanism of Action

The mechanism of action of 2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure products . It can also inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid Not available C₉H₁₀N₂O₈ 298.19 Two oxazolidine rings, carbonate bridge, dual carboxylic acid groups
2-Amino-2-(3-oxo-1,2-oxazolidin-5-yl)acetic acid 2644-49-7 C₅H₈N₂O₄ 160.13 Single oxazolidinone ring, amino and acetic acid substituents
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid Not available C₁₂H₁₁N₂O₄ 247.23 Oxazole-pyridine hybrid, carboxylic acid, methyl substitution
3-Isoxazolecarboxylic acid derivatives (e.g., 5-methyl-3-isoxazolecarboxylic acid) Varies C₅H₅NO₃ 127.10 Single isoxazole ring, carboxylic acid group, variable alkyl substitutions

Key Observations:

Bicyclic vs.

Functional Group Diversity: Unlike 2-amino-2-(3-oxo-oxazolidin-5-yl)acetic acid , which has an amino group, the target compound lacks nitrogen-based substituents but features two carboxylic acids, possibly improving solubility and metal-binding capacity.

Hybrid Systems : Compounds like the oxazole-pyridine hybrid demonstrate modular design strategies but lack the carbonate bridge, which may influence hydrolytic stability and bioavailability.

Pharmacological and Biochemical Implications

While direct pharmacological studies on the target compound are absent, insights can be extrapolated from related compounds:

  • Oxazolidinone Derivatives: Known for antimicrobial activity (e.g., linezolid), the oxazolidinone moiety in similar compounds inhibits bacterial protein synthesis . The target compound’s dual oxazolidine rings may offer novel mechanisms of action.
  • Carboxylic Acid Functionality: Carboxylic acid groups enhance water solubility and enable interactions with biological targets (e.g., enzyme active sites). The dual acids in the target compound may potentiate binding affinity compared to monofunctional analogs .
  • Carbonate Bridge Stability : The carbonate ester in the target compound may confer pH-dependent hydrolysis, enabling controlled release of active metabolites, akin to prodrug strategies observed in SI-613 (a hyaluronic acid-diclofenac conjugate) .

Biological Activity

2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid is a complex compound belonging to the oxazolidine family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dual oxazolidine structure with carboxylic acid functional groups, which are pivotal in its biological interactions. The presence of these functional groups often correlates with enhanced solubility and reactivity, making it a candidate for various therapeutic applications.

Biological Activity Overview

The biological activities of compounds similar to this compound can be categorized into several key areas:

  • Antimicrobial Activity : Oxazolidines have been studied for their ability to inhibit bacterial growth. The carboxylic acid moiety enhances their interaction with microbial enzymes, potentially leading to bactericidal effects.
  • Anticancer Properties : Research indicates that derivatives of oxazolidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell growth in human glioblastoma and colorectal adenocarcinoma cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which has implications for treating metabolic disorders and certain cancers.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazolidine derivatives. Key findings include:

  • Substituent Effects : Variations in the substituents on the oxazolidine ring significantly affect the compound's potency and selectivity against target enzymes or receptors. For example, modifications at the 5-position of the oxazolidine can enhance cytotoxicity against cancer cells while reducing toxicity towards normal cells .
  • Functional Group Influence : The presence of hydroxyl and carboxyl groups is associated with increased nucleophilicity, which may enhance binding affinity to biological targets .

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various oxazolidine derivatives on human cancer cell lines using the sulforhodamine B (SRB) assay. Notably, compounds similar to this compound demonstrated over 50% inhibition in HCT-15 (human colorectal adenocarcinoma) cells, indicating promising anticancer activity .

Antimicrobial Testing

In another study, derivatives were tested against a range of bacterial strains. Results indicated that certain modifications led to enhanced antimicrobial activity, suggesting that the structural features of oxazolidines play a critical role in their effectiveness against pathogens .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity in HCT-15 and U251 cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Table 2: Structure-Activity Relationship Insights

Substituent PositionModification TypeEffect on Activity
5Hydroxyl group additionIncreased cytotoxicity
3Carboxyl group variationEnhanced enzyme binding affinity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(((3-Carboxyoxazolidin-5-yl)oxy)carbonyl)oxazolidine-3-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves condensation reactions followed by cyclization. For example, oxazolidinone derivatives are synthesized via refluxing a mixture of carboxylic acid precursors, aldehydes, and sodium acetate in acetic acid for 1 hour, followed by precipitation and recrystallization . Optimization may include adjusting molar ratios (e.g., 1:1.2 for aldehyde:acid), solvent choice (acetic acid or acetic acid-DMF mixtures), and temperature control to improve yield and purity.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (in DMSO-d6 or CDCl3 with TMS as an internal standard), FT-IR for carbonyl (C=O) and carboxylic acid (O-H) groups, and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. X-ray crystallography is recommended for resolving stereochemistry in crystalline derivatives .

Q. What are the key stability considerations during storage and handling?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the oxazolidinone ring. Avoid prolonged exposure to moisture, heat (>40°C), or acidic/basic conditions, which may degrade the ester and carbamate linkages .

Advanced Research Questions

Q. How does modifying the oxazolidinone ring’s substituents impact antibacterial activity and monoamine oxidase (MAO) inhibition?

  • Methodological Answer : Introduce substituents (e.g., fluorine, carboxamide) at the C-5 position to enhance antibacterial efficacy while reducing MAO affinity. For example, (5R)-trans-3-[3-Fluoro-4-(1-oxotetrahydrothiopyran-4-yl)phenyl]-2-oxooxazolidine-5-carboxylic acid amide showed reduced myelotoxicity in rats compared to linezolid, as assessed via 14-day in vivo safety studies and murine infection models . Use computational docking (e.g., AutoDock Vina) to predict binding to bacterial ribosomes and MAO isoforms.

Q. What strategies resolve contradictions in solubility data between computational predictions and experimental observations?

  • Methodological Answer : Perform pH-dependent solubility studies (e.g., shake-flask method at pH 2–8) to account for ionization of carboxylic acid groups. Compare results with COSMO-RS simulations. Discrepancies often arise from aggregation phenomena or polymorphic forms, which can be analyzed via dynamic light scattering (DLS) or powder X-ray diffraction (PXRD) .

Q. How can in vivo pharmacokinetic (PK) properties be improved without compromising efficacy?

  • Methodological Answer : Modify the carbamate linker with PEGylated side chains or prodrug strategies (e.g., ester prodrugs hydrolyzed by serum esterases). Assess bioavailability in Sprague-Dawley rats using LC-MS/MS for plasma concentration profiling. For example, C-5 carboxamide derivatives exhibit prolonged half-lives (>6 hours) due to reduced renal clearance .

Q. What experimental designs mitigate toxicity risks in preclinical studies?

  • Methodological Answer : Conduct tiered toxicity assays:

  • In vitro : Ames test for mutagenicity, hERG channel inhibition screening.
  • In vivo : 28-day repeat-dose studies in rodents, monitoring hematological parameters (e.g., platelet counts) and histopathology of liver/kidney tissues .

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